molecular formula C18H16N2O B3938894 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone

1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone

Cat. No. B3938894
M. Wt: 276.3 g/mol
InChI Key: GFSPWIATBOGRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone, also known as MPEP, is a chemical compound that has been extensively studied for its potential therapeutic effects. MPEP belongs to the class of drugs known as metabotropic glutamate receptor antagonists.

Mechanism of Action

1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone acts as an antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone can modulate these processes and improve cognitive function.
Biochemical and Physiological Effects:
1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been shown to improve cognitive function and reduce anxiety in animal models of neurological disorders. 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone has also been shown to reduce drug-seeking behavior in animal models of addiction. The exact biochemical and physiological effects of 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone is not very selective for mGluR5 and can also interact with other receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone. One direction is to develop more selective mGluR5 antagonists that do not interact with other receptors. Another direction is to study the long-term effects of 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone on cognitive function and behavior. Additionally, 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone could be studied for its potential use in other neurological disorders, such as schizophrenia and depression.

Scientific Research Applications

1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been shown to improve cognitive function and reduce anxiety in animal models of these disorders. 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone has also been studied for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[3-[3-(1-methylpyrazol-3-yl)phenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13(21)14-5-3-6-15(11-14)16-7-4-8-17(12-16)18-9-10-20(2)19-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSPWIATBOGRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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